molecular formula C38H46Se2 B14184118 Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane CAS No. 919488-52-1

Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane

Cat. No.: B14184118
CAS No.: 919488-52-1
M. Wt: 660.7 g/mol
InChI Key: GGQZFWGRUMBNLX-UHFFFAOYSA-N
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Description

Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane is a chemical compound known for its unique structure and properties It consists of two 6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl groups connected by a diselane (Se-Se) bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane typically involves the following steps:

    Formation of 6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl bromide: This intermediate is prepared by reacting 4’-methyl[1,1’-biphenyl]-4-carboxylic acid with hexyl bromide in the presence of a dehydrating agent such as thionyl chloride.

    Coupling Reaction: The 6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl bromide is then reacted with sodium diselenide (Na2Se2) in an inert atmosphere to form Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane.

Industrial Production Methods

While specific industrial production methods for Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling of selenium compounds to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane undergoes various chemical reactions, including:

    Oxidation: The diselane bond can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenol intermediates.

    Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenol intermediates.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of organoselenium compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential antioxidant properties and its role in redox biology.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane involves its ability to undergo redox reactions. The diselane bond can be cleaved to form reactive selenium species, which can interact with various molecular targets. These interactions can modulate cellular redox status, influence signaling pathways, and affect the activity of enzymes involved in oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]disulfide: Similar structure but with a disulfide (S-S) bond instead of a diselane bond.

    Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]ditelluride: Similar structure but with a ditelluride (Te-Te) bond instead of a diselane bond.

Uniqueness

Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane is unique due to the presence of the diselane bond, which imparts distinct redox properties compared to its sulfur and tellurium analogs. This uniqueness makes it valuable for specific applications in redox biology and materials science.

Properties

CAS No.

919488-52-1

Molecular Formula

C38H46Se2

Molecular Weight

660.7 g/mol

IUPAC Name

1-methyl-4-[4-[6-[6-[4-(4-methylphenyl)phenyl]hexyldiselanyl]hexyl]phenyl]benzene

InChI

InChI=1S/C38H46Se2/c1-31-13-21-35(22-14-31)37-25-17-33(18-26-37)11-7-3-5-9-29-39-40-30-10-6-4-8-12-34-19-27-38(28-20-34)36-23-15-32(2)16-24-36/h13-28H,3-12,29-30H2,1-2H3

InChI Key

GGQZFWGRUMBNLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCC[Se][Se]CCCCCCC3=CC=C(C=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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